molecular formula C23H18N2O4S B2501017 1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632318-26-4

1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2501017
CAS No.: 632318-26-4
M. Wt: 418.47
InChI Key: FQBAEOVLFOGBID-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H18N2O4S and its molecular weight is 418.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Methods : The compound and its analogs are synthesized using various methods, as demonstrated by the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs, which offers a broad range of derivatives for further research applications (Vydzhak & Panchishyn, 2010).

  • Diversified Derivatives : Rapid synthetic approaches for diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process have been developed, contributing to a wide variety of potential applications (Vydzhak et al., 2021).

Applications in Material Science

  • Electron Transport Layer in Solar Cells : The compound's derivatives have been used in the synthesis of n-type conjugated polyelectrolytes, enhancing electron transport layers in polymer solar cells, demonstrating its importance in renewable energy technologies (Hu et al., 2015).

  • Optoelectronic Materials : Its derivatives have been explored for their potential application in novel organic optoelectronic materials, highlighting its role in advancing materials science (Zhang et al., 2014).

  • Photovoltaic Properties : The compound's derivatives have been used in the synthesis of donor-acceptor copolymers for polymer solar cells, further emphasizing its significance in photovoltaic applications (Zhou et al., 2009).

  • Polymers with Luminescent Properties : Polymers containing derivatives of this compound exhibit strong fluorescence and have potential for use in various applications due to their luminescent properties (Welterlich et al., 2012).

Other Applications

  • Inhibition of Glycolic Acid Oxidase : Derivatives of the compound have been studied as inhibitors of glycolic acid oxidase, indicating its potential therapeutic applications (Rooney et al., 1983).

  • Cytotoxic Activity : New azole and azine systems based on chromeno[3,4-c]pyrrole-3,4-dione derivatives have been synthesized and their cytotoxic activities investigated, pointing towards its potential in cancer research (Azab et al., 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate its biological activities, and optimize its properties for potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific structure of the thiazole derivative and the type of cell it interacts with .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione at different dosages in animal models have not been studied. Thiazole derivatives can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins and can influence their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

1-(3-ethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-3-28-15-6-4-5-14(12-15)19-18-20(26)16-11-13(2)7-8-17(16)29-21(18)22(27)25(19)23-24-9-10-30-23/h4-12,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBAEOVLFOGBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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